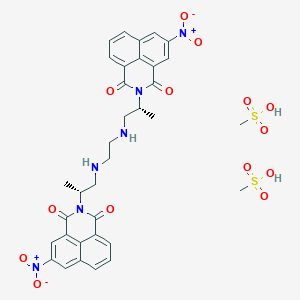
N1,N3-Dibenzylpropane-1,3-diamine
Vue d'ensemble
Description
N1,N3-Dibenzylpropane-1,3-diamine is a chemical compound that is part of a broader class of diamines, which are important building blocks in the synthesis of various chemicals, including agrochemicals, drugs, and organic materials. Diamines are characterized by the presence of two amine groups, which can be functionalized to create a wide range of derivatives with diverse chemical properties and applications .
Synthesis Analysis
The synthesis of diamines, including derivatives of N1,N3-Dibenzylpropane-1,3-diamine, can be achieved through various methods. One approach involves the nitrogen-directed azidation of σ- and π-C-C bonds, which allows for the formation of orthogonally protected diamines. This method utilizes commercially available copper catalysts and trimethylsilyl azide to promote the diazidation of alkenes, cyclopropanes, and cyclobutanes, leading to the formation of protected 1,2-, 1,3-, and 1,4-diamines . Another synthesis method involves the reduction of corresponding amides, which can be obtained by the addition of chiral lithium amide to an α,β-unsaturated ester, as demonstrated in the preparation of a related compound .
Molecular Structure Analysis
The molecular structure of diamine derivatives can be quite complex, with various substituents influencing the overall geometry and properties of the molecule. For instance, Schiff base compounds derived from diamines can exhibit interesting structural features, such as coplanarity between imino groups and adjacent benzene rings, and specific dihedral angles between benzene rings . Additionally, the crystal structure of diamine complexes can reveal unique topologies and coordination modes, as seen in heterodinuclear complexes and coordination polymers .
Chemical Reactions Analysis
Diamines can participate in a variety of chemical reactions, often serving as ligands in coordination compounds. They can form complexes with transition metals, leading to materials with interesting magnetic properties, such as ferromagnetism or antiferromagnetism . Schiff bases derived from diamines can also engage in hydrogen bonding interactions, which can influence the formation of molecular assemblies and crystal structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of N1,N3-Dibenzylpropane-1,3-diamine derivatives are influenced by their molecular structure and the nature of their substituents. These properties can include solubility, melting points, and thermal stability, which are important for their practical applications. For example, the thermal properties of a copper(II) coordination polymer based on a diamine ligand were characterized through thermal analysis, providing insights into its stability and potential uses . The antimicrobial activity of diamine derivatives has also been studied, revealing structure-activity relationships that could inform the design of new drugs and agrochemicals .
Applications De Recherche Scientifique
Synthesis and Characterization
- N1,N3-Dibenzylpropane-1,3-diamine derivatives have been synthesized and characterized in various studies. For instance, Belda et al. (2023) reported the preparation of (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine through reduction and characterized it using NMR and mass spectrometry (Belda et al., 2023). Khalaji et al. (2013) synthesized Schiff base compounds including N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine hydrate and analyzed their structure using X-ray diffraction (Khalaji et al., 2013).
Metal-Organic Hybrid Compounds
- Wang et al. (2016) designed ligands based on propane-1,3-diamine, including N1,N1,N3,N3-tetrakis(4-methylbenzyl)propane-1,3-diamine, leading to the assembly of metal–organic hybrid compounds. These compounds were studied for their structure and molecular arrangements (Wang et al., 2016).
Application in Catalysis
- Evans et al. (2007) explored the use of Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br(2) as a catalyst in the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, demonstrating its effectiveness and enantioselectivity (Evans et al., 2007).
Anticorrosive Applications
- Ashmawy et al. (2022) investigated novel gemini surfactants based on N1,N3-dibenzylpropane-1,3-diamine for inhibiting corrosion of brass alloys in heat exchangers, showing significant efficiency in protecting the alloys during acid cleaning (Ashmawy et al., 2022).
Magnetic Properties and Coordination Chemistry
- Ribas et al. (1994) studied a compound involving N1,N3-dibenzylpropane-1,3-diamine, focusing on its crystal structure and magnetic properties, revealing insights into the coordination behavior of such compounds (Ribas et al., 1994).
Orientations Futures
N1,N3-Dibenzylpropane-1,3-diamine is currently employed as a pharmaceutical intermediate . It is an important raw material used in organic synthesis, agrochemicals, and dye stuffs . As such, future research and development will likely continue to explore its potential applications in these areas.
Relevant Papers
Several papers have been published on the topic of 1,3-diamines, including N1,N3-Dibenzylpropane-1,3-diamine . These papers cover various aspects of these compounds, including their synthesis, chemical reactions, and applications in organic chemistry. Further analysis of these papers would provide more detailed information on N1,N3-Dibenzylpropane-1,3-diamine.
Propriétés
IUPAC Name |
N,N'-dibenzylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLUOFXICZSZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144985 | |
| Record name | N,N'-Bis(benzyl)-1,3-diaminopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N3-Dibenzylpropane-1,3-diamine | |
CAS RN |
10239-34-6 | |
| Record name | N,N'-Bis(benzyl)-1,3-diaminopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010239346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Bis(benzyl)-1,3-diaminopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl-[2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyethyl]-dimethylazanium;iodide](/img/structure/B123772.png)

![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-(2-oxopropyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B123775.png)

![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)

![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)


![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)
![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)
